Rivanicline

Descripción

Historical Context of Rivanicline Development

The development of this compound originated from research into compounds that could address neurological disorders. Initially, it was investigated as a potential therapeutic agent for Alzheimer's disease. wikipedia.org This focus was driven by the compound's nootropic, or cognitive-enhancing, properties. wikipedia.org The cholinergic system is known to be compromised in Alzheimer's disease, and the modulation of nicotinic acetylcholine (B1216132) receptors was, and continues to be, an area of active investigation for neurodegenerative diseases. mdpi.com

The initial development was undertaken by Targacept, a company that focused on neuronal nicotinic receptor agonists. springer.com As research progressed, a significant discovery was made regarding this compound's effect on the immune system. It was found to inhibit the production of Interleukin-8 (IL-8), a signaling protein involved in inflammation. wikipedia.org This finding broadened the potential therapeutic scope of the compound beyond neurodegenerative disorders and led to investigations into its use for inflammatory conditions. wikipedia.org Specifically, it was developed as a potential treatment for ulcerative colitis, an inflammatory bowel disease, and progressed to Phase II clinical trials for this indication. wikipedia.orgspringer.com

Academic Significance and Contemporary Research Priorities

The academic significance of this compound lies primarily in its selective mechanism of action and its multi-faceted physiological effects. As a subtype-selective partial agonist for α4β2 nicotinic acetylcholine receptors, it serves as a valuable tool for researchers studying the cholinergic system and the specific roles of this receptor subtype in the central nervous system. wikipedia.org

Contemporary research priorities for this compound and similar nicotinic agonists have continued along several paths, reflecting the compound's diverse pharmacological profile.

Key Research Areas:

Neurodegenerative Diseases: The initial interest in this compound for Alzheimer's disease continues to be relevant in the broader context of cognitive enhancement. medchemexpress.comdovepress.com Research on α4β2 nAChR agonists is ongoing to understand their potential to restore learning and memory deficits. medchemexpress.commedchemexpress.com Studies have shown that this compound can reverse scopolamine-induced amnesia in animal models and improve memory in rats with brain lesions. medchemexpress.commedchemexpress.com

Inflammatory Conditions: The discovery of this compound's ability to inhibit IL-8 production has opened up a significant area of research into its anti-inflammatory properties. drugbank.com This mechanism is of particular interest for conditions like ulcerative colitis. drugbank.com The cholinergic anti-inflammatory pathway, which involves nicotinic receptors, is a key focus of this research. nih.gov

Analgesic and Stimulant Effects: Further research has identified that this compound possesses stimulant and analgesic (pain-relieving) actions. wikipedia.org These effects are thought to be mediated through the release of noradrenaline, presenting another avenue for academic investigation into its potential applications. wikipedia.org

The binding affinity and functional activity of this compound at nicotinic receptor subtypes are central to its research profile.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) |

| α4β2 | 26 nM | 16 µM |

| Rat Brain Cortex nAChRs | 26 nM | 732 nM |

Data sourced from MedchemExpress. medchemexpress.commedchemexpress.com

The compound's ability to selectively target a specific receptor subtype while exhibiting multiple distinct biological effects makes it a subject of ongoing academic interest.

Structure

3D Structure

Propiedades

IUPAC Name |

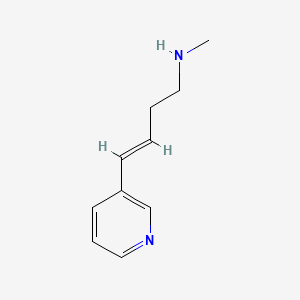

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSGGQXEBBCJB-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017740 | |

| Record name | Rivanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-43-0, 538-79-4 | |

| Record name | Rivanicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivanicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivanicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metanicotine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rivanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVANICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H35LF645A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Rivanicline

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

High-Affinity Binding and Subtype Selectivity at α4β2 nAChRs

Rivanicline, also known as RJR-2403 or (E)-metanicotine, is a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs) with a notable selectivity for the α4β2 subtype. drugbank.comncats.iowikipedia.orgnih.gov This compound demonstrates high-affinity binding to α4β2 nAChRs, which are the most abundant nicotinic receptor subtype in the brain and are heavily implicated in the reinforcing effects of nicotine (B1678760) and cognitive processes. ncats.iomedchemexpress.commdpi.com

The selectivity of this compound for the α4β2 subtype is a key feature of its pharmacological profile. ncats.iomedchemexpress.com Research indicates that it binds with significantly higher affinity to α4β2 nAChRs compared to other nAChR subtypes. sbpt.org.br This selectivity is crucial as different nAChR subtypes are distributed throughout the brain and mediate distinct physiological effects. mdpi.comnih.gov For instance, while the α4β2 subtype is prevalent in areas like the thalamus and basal forebrain, the α7 subtype has a higher density in the hippocampus. mdpi.com The targeted action of this compound on the α4β2 subtype suggests a more focused mechanism of action with potentially fewer off-target effects compared to non-selective nicotinic agonists. ncats.iomedchemexpress.com

Functional Agonism and Partial Agonist Efficacy at nAChR Subtypes

This compound acts as a partial agonist at α4β2 nicotinic acetylcholine receptors. drugbank.comncats.iowikipedia.orgnih.gov This means that while it binds to and activates the receptor, it does so with lower efficacy than a full agonist like nicotine. nih.gov As a partial agonist, this compound can produce a response by stimulating the receptor, but it also acts as a competitive antagonist by occupying the receptor and preventing the full agonist from binding and eliciting a maximal response. nih.gov

Studies have shown that this compound's efficacy at the α4β2 nAChR is significantly lower than that of nicotine. For example, in vitro functional patch clamp studies in HEK cells expressing nAChRs, varenicline (B1221332) (a compound with a similar mechanism) showed a partial agonism of 45% of nicotine's maximal efficacy at α4β2 nAChRs. sbpt.org.br This partial agonism is a critical aspect of its therapeutic potential, as it can provide a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine. nih.gov

Allosteric Modulation and Receptor Conformation Dynamics

The interaction of agonists with nicotinic acetylcholine receptors (nAChRs) involves complex conformational changes that lead to channel gating. elifesciences.orgelifesciences.org Agonists activate these receptors by binding with higher affinity to the active state of the receptor compared to its resting state. elifesciences.org This differential binding energy is what determines the efficacy of the agonist. elifesciences.org

Molecular dynamics simulations have been employed to understand the transition of the nAChR binding site from a low-affinity (resting) to a high-affinity (active) state. elifesciences.org These studies suggest that the binding of an agonist induces structural and dynamic changes that are transmitted from the binding site to the channel gate. biorxiv.org

Furthermore, the activity of this compound can be influenced by allosteric modulators. Positive allosteric modulators (PAMs) of α4β2-nAChRs, such as desformylflustrabromine (B1197942) (dFBr), have been shown to enhance the cognitive effects of α4β2-nAChR agonists. patsnap.com This suggests that the conformational state of the receptor, and thus the efficacy of this compound, can be influenced by other molecules binding to allosteric sites on the receptor. nih.gov The existence of allosteric sites on the extracellular domain of nAChRs has been proposed as a mechanism to explain the partial agonistic activity of compounds like varenicline at certain subtypes. nih.gov

Quantitative Pharmacological Parameters (e.g., Binding Affinity Constants)

The pharmacological profile of this compound is characterized by specific quantitative parameters that describe its interaction with nicotinic acetylcholine receptors. Key among these are the binding affinity constant (Ki) and the half-maximal effective concentration (EC50).

This compound exhibits a high binding affinity for the α4β2 nAChR subtype. medchemexpress.com Studies have reported a Ki value of 26 nM for this compound at rat brain cortex nAChRs and specifically at the α4β2 subtype. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of an agonist, providing a measure of the drug's binding potency.

The EC50 value indicates the concentration of a drug that produces 50% of its maximal effect. For this compound, the EC50 for activation of the α4β2 nAChR has been reported to be 16 μM. medchemexpress.commedchemexpress.commedchemexpress.com In contrast, its EC50 for other nAChR subtypes is significantly higher, indicating lower potency at these sites. For instance, the EC50 values for α4β4, α3β2, α7, and α3β2α5 subtypes are 50 μM, 150 μM, 240 μM, and 360 μM, respectively. medchemexpress.com

| Parameter | Receptor Subtype | Value |

|---|---|---|

| Ki | α4β2 | 26 nM |

| EC50 | α4β2 | 16 μM |

| EC50 | α4β4 | 50 μM |

| EC50 | α3β2 | 150 μM |

| EC50 | α7 | 240 μM |

| EC50 | α3β2α5 | 360 μM |

Neurotransmitter System Interactions

Dopaminergic Neurotransmission Effects

This compound, through its action on nicotinic acetylcholine receptors (nAChRs), significantly modulates dopaminergic neurotransmission, particularly within the mesolimbic dopamine (B1211576) system. mdpi.comnih.govclinpgx.org This system, which includes the ventral tegmental area (VTA) and the nucleus accumbens, is crucial for reward processing and is a primary target for addictive substances like nicotine. clinpgx.orgnih.gov

As a partial agonist at α4β2 nAChRs, this compound can stimulate dopamine release, but to a lesser extent than a full agonist like nicotine. sbpt.org.brnih.gov This moderate stimulation of dopamine can help to alleviate the craving and withdrawal symptoms experienced during smoking cessation. nih.govox.ac.uk Studies on varenicline, a similar α4β2 partial agonist, have shown that it can increase dopamine release in the nucleus accumbens. sbpt.org.br

Simultaneously, by occupying the α4β2 receptors, this compound acts as an antagonist in the presence of nicotine, attenuating the dopamine-releasing effects of smoking. sbpt.org.brnih.gov This dual action is believed to be a key mechanism underlying its therapeutic efficacy. sbpt.org.brnih.gov Research has demonstrated that varenicline can block nicotine-evoked dopamine release in the striatum by acting on α4β2 receptors in the VTA. nih.gov

Noradrenergic System Engagement

The pharmacological activity of this compound extends to the noradrenergic system, with evidence suggesting that some of its stimulant and analgesic effects are mediated through the enhanced release of noradrenaline. nih.gov The activation of presynaptic nAChRs, particularly the α4β2 subtype for which this compound has a high affinity, is a known mechanism for modulating the release of various neurotransmitters, including norepinephrine (B1679862). By acting as an agonist at these receptors on noradrenergic nerve terminals, this compound can facilitate the release of norepinephrine into the synapse, thereby influencing downstream signaling and physiological responses associated with this neurotransmitter, such as arousal, attention, and analgesia.

Cholinergic System Enhancement

This compound's primary mechanism of action involves the direct modulation of the cholinergic system. It binds to and activates α4β2 nAChRs, but as a partial agonist, it elicits a response that is lower than that of the endogenous full agonist, acetylcholine, or other full agonists like nicotine. This partial agonism is crucial to its therapeutic potential, allowing it to enhance cholinergic tone in states of deficiency without causing the overstimulation and rapid receptor desensitization associated with full agonists.

Research has demonstrated this compound's ability to improve cognitive function in preclinical models where the cholinergic system is compromised. For instance, it has been shown to reverse scopolamine-induced amnesia and improve both working and reference memory in rats with lesions to the forebrain cholinergic system. medchemexpress.com This suggests that this compound can functionally enhance cholinergic neurotransmission, compensating for deficits and restoring cognitive performance.

Below is a table summarizing the binding affinity and functional potency of this compound at the α4β2 nAChR subtype.

| Parameter | Value | Receptor Subtype | Species |

| Ki (Binding Affinity) | 26 nM | α4β2 | Rat |

| EC50 (Functional Potency) | 16 µM | α4β2 | Rat |

Data sourced from MedchemExpress. medchemexpress.com

Anti-inflammatory and Immunomodulatory Actions

Beyond its effects on the central nervous system, this compound exhibits significant anti-inflammatory and immunomodulatory properties. This activity is primarily linked to its ability to suppress the production of pro-inflammatory signaling molecules.

Inhibition of Pro-inflammatory Cytokine Production (e.g., Interleukin-8)

A key anti-inflammatory action of this compound is its ability to inhibit the production of Interleukin-8 (IL-8), a potent pro-inflammatory chemokine involved in the recruitment and activation of neutrophils. nih.govresearchgate.net This inhibitory effect has been observed in various cell types and suggests a potential therapeutic application for inflammatory conditions characterized by excessive neutrophil infiltration, such as ulcerative colitis. nih.govresearchgate.net The modulation of cytokine production is a hallmark of the "cholinergic anti-inflammatory pathway," a neural circuit that regulates systemic inflammation. While this pathway is often associated with the α7 nAChR subtype, the precise mechanism by which the α4β2-selective this compound exerts its anti-inflammatory effects is an area of ongoing investigation. mdpi.com

Modulation of Inflammatory Pathways (e.g., TNF- and LPS-induced responses)

This compound has been shown to effectively inhibit the production of IL-8 induced by potent inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS). researchgate.net LPS, a component of Gram-negative bacteria, and TNF-α are powerful activators of inflammatory cascades. By suppressing the cellular response to these agents, this compound can dampen the downstream inflammatory signaling, highlighting its role as a modulator of key inflammatory pathways.

Comparative Pharmacological Profiling of this compound

The distinction between this compound as a partial agonist and full nAChR agonists is fundamental to its pharmacological profile and potential therapeutic advantages.

Distinction from Full Agonists like Nicotine

Unlike the full agonist nicotine, which elicits a maximal response at α4β2 receptors, this compound produces a more moderate and controlled level of receptor activation. nih.gov This has several important functional consequences. As a partial agonist, this compound can act as a functional antagonist in the presence of a full agonist like nicotine. It competes for the same binding site but produces a smaller effect, thereby reducing the maximal response achievable by the full agonist. nih.gov

This dual agonist-antagonist activity is particularly relevant to the modulation of dopamine release in the brain's reward pathways. Nicotine causes a robust and rapid increase in dopamine, which is central to its reinforcing and addictive properties. mdpi.com In contrast, partial agonists like this compound produce a more modest and sustained increase in dopamine, sufficient to alleviate withdrawal symptoms but not to the extent that it produces the same level of reward and reinforcement as nicotine. nih.gov Furthermore, by occupying the receptor, it can block nicotine from binding and thereby blunt the rewarding effects of smoking. nih.gov

Studies with the similar partial agonist varenicline have shown it produces a dopamine release that is approximately 40-60% of the maximum effect of nicotine. nih.gov Additionally, this compound has been found to be 15-50 times less potent than nicotine in producing certain physiological effects, such as reductions in body temperature and respiration in animal models, indicating a significantly different in vivo profile. medchemexpress.com

The following table provides a comparative overview of the pharmacological characteristics of this compound and Nicotine.

| Feature | This compound (Partial Agonist) | Nicotine (Full Agonist) |

| Receptor Activation | Submaximal activation of α4β2 nAChRs | Maximal activation of α4β2 nAChRs |

| Dopamine Release | Moderate and sustained increase | Robust and rapid increase |

| Effect in Presence of Full Agonist | Acts as a competitive antagonist, reducing the maximal effect of the full agonist | Elicits a maximal response |

| Receptor Desensitization | Induces less receptor desensitization compared to full agonists | Causes rapid and profound receptor desensitization |

| Addiction Liability Profile | Lower, by providing modest dopamine stimulation and blocking nicotine's effects | High, due to strong activation of reward pathways |

Comparison with Other Partial Nicotinic Agonists (e.g., Varenicline, ABT-418, Cytisine Derivatives)

This compound (also known as RJR-2403) is a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs) with a pharmacological profile that distinguishes it from other nicotinic ligands. wikipedia.org Its primary characteristic is its high selectivity for the α4β2 nAChR subtype. wikipedia.orgmedchemexpress.com When compared to other partial nicotinic agonists, this compound's distinct selectivity and activity profile becomes apparent.

Varenicline , a well-established smoking cessation aid, also functions as a high-affinity partial agonist at α4β2 nAChRs. nih.govuri.edunih.gov However, its pharmacological activity is broader than that of this compound. Varenicline is a potent partial agonist at α4β2 receptors, but it also acts as a full agonist at α7 nAChRs and demonstrates high efficacy at α3β4 receptors. nih.govresearchgate.net This broader spectrum of activity means Varenicline's effects are not limited to the α4β2 subtype. nih.gov

Cytisine , a plant-derived alkaloid, is another partial agonist at the α4β2* nAChR subtype. nih.govnih.gov Compared to Varenicline, Cytisine generally shows lower affinity for the α4β2 receptor and exhibits poorer penetration into the brain. nih.govnih.gov Similar to Varenicline, Cytisine's activity is not confined to a single subtype; it also acts as a full agonist at α3β4* and α7 nAChRs. nih.govnih.gov

ABT-418 is a bioisostere of nicotine developed for its high selectivity for central nAChRs, showing a particular affinity for the α4β2 nicotinic receptor subtype. mdpi.com Its profile as a more selective α4β2 agonist aligns it more closely with this compound than with the broader-acting compounds like Varenicline and Cytisine. mdpi.com Research in animal models indicated that ABT-418 produces effects on learning and memory with a larger therapeutic index compared to nicotine. mdpi.com

The following table provides a comparative overview of these partial agonists.

| Compound | Primary Target(s) | Receptor Affinity (Ki) | Functional Activity |

| This compound | α4β2 | 26 nM (rat α4β2) medchemexpress.com | Partial Agonist wikipedia.org |

| Varenicline | α4β2, α7, α3β4 | 0.15 nM (α4β2) researchgate.net | Partial Agonist (α4β2), Full Agonist (α7) nih.govresearchgate.net |

| Cytisine | α4β2, α7, α3β4 | 0.23 nM (α4β2) researchgate.net | Partial Agonist (α4β2), Full Agonist (α7, α3β4) nih.govnih.gov |

| ABT-418 | α4β2 | High affinity for α4β2 mdpi.com | Agonist mdpi.com |

Differential Activity Across nAChR Subtypes and Receptor Populations

A key feature of this compound's pharmacology is its differential activity across the diverse family of nAChR subtypes. medchemexpress.com Neuronal nAChRs are ligand-gated ion channels composed of various α and β subunits, with the α4β2 and α7 subtypes being the most prevalent in the mammalian brain. mdpi.com The specific subunit composition dictates the receptor's pharmacological and biophysical properties. unimore.it

This compound demonstrates marked selectivity for the α4β2 nAChR subtype. wikipedia.orgdrugbank.com In vitro characterization studies have established its high affinity for this receptor, with a reported Ki value of 26 nM. medchemexpress.com In contrast, its activity at other nAChR subtypes is significantly lower. For instance, its potency at the α3β4 receptor subtype is substantially weaker, with a reported EC50 of 46.0 µM. This pronounced difference in potency underscores this compound's selective pharmacological profile.

This selectivity contrasts sharply with other nicotinic partial agonists like Varenicline and Cytisine, which exhibit more promiscuous binding and functional activity. Varenicline, while a partial agonist at α4β2 receptors, is a full agonist at α7 receptors and a high-efficacy agonist at α3β4 receptors. researchgate.net This capacity to potently engage multiple nAChR subtypes contributes to a broader and less targeted pharmacological effect. nih.gov

The differential activity of these ligands can also influence nAChR populations. Chronic exposure to nicotinic agonists can lead to changes in the density and expression of receptor subtypes. nih.gov For example, chronic treatment with Varenicline has been shown to increase the expression of α3β4 and α7-nAChR sites, an effect less pronounced with chronic nicotine administration. nih.gov The selective action of this compound on α4β2 receptors suggests that its influence on the broader landscape of nAChR populations may be more constrained compared to less selective compounds.

The table below summarizes the differential activity of this compound at various nAChR subtypes.

| nAChR Subtype | This compound Affinity/Potency | Functional Role |

| α4β2 | Ki = 26 nM medchemexpress.com | Primary target; high-affinity partial agonism wikipedia.org |

| α3β4 | EC50 = 46.0 µM | Low-potency partial agonism |

| α7 | Not reported as a primary target | Involved in cognition; target for other agonists like Varenicline researchgate.net |

Preclinical Efficacy Studies and Mechanistic Insights

Research in Neurodegenerative Disease Pathophysiology

Alzheimer's Disease-Related Mechanisms

Rivanicline was initially developed as a prospective treatment for Alzheimer's disease (AD) due to its nootropic (cognition-enhancing) effects. drugbank.comwikipedia.org Its mechanism of action in this context is linked to the activation of α4β2 nAChRs, which are crucial for cognitive functions such as memory and learning. drugbank.com Preclinical studies have provided evidence of this compound's potential in ameliorating AD-related deficits. For instance, research involving middle-aged ovariectomized rats, a model for Alzheimer's type dementia, demonstrated that RJR-2403 (this compound) exhibited an antiamnestic effect. wikipedia.org This suggests that this compound may help counteract memory impairments associated with the disease.

Potential in Parkinson's Disease through Dopaminergic Pathway Modulation

The nicotinic cholinergic system, particularly α4β2 nAChRs, plays a significant role in modulating dopaminergic signaling within the nigrostriatal pathway, which is critically involved in Parkinson's disease (PD). nih.govmdpi.com The loss of dopaminergic neurons in the substantia nigra pars compacta is a primary deficit in PD, leading to motor symptoms. nih.gov Nicotinic receptor drugs are considered potential therapeutic agents for PD due to their ability to improve experimental Parkinsonian symptomatology, reduce L-dopa-induced dyskinesias, and potentially halt neurodegenerative processes. nih.gov While specific preclinical studies directly investigating this compound in Parkinson's disease models were not extensively detailed in the search results, its selective agonism at α4β2 nAChRs suggests a plausible mechanism for influencing dopamine (B1211576) release and motor regulation, similar to other nicotinic agonists explored for PD. mdpi.com

Addiction Research and Smoking Cessation Potential

This compound's interaction with nicotinic acetylcholine (B1216132) receptors, the same targets as nicotine (B1678760), positions it as a compound with potential in addiction research, particularly for smoking cessation. drugbank.com

Attenuation of Nicotine-Induced Effects

As a partial agonist of the α4β2 nAChR, this compound's mechanism of action is relevant to attenuating the effects of nicotine. drugbank.com This class of compounds can compete with nicotine for receptor binding, potentially reducing the rewarding effects of nicotine and mitigating withdrawal symptoms. While direct preclinical studies specifically detailing this compound's attenuation of nicotine-induced effects were not explicitly found in the provided snippets, the general principle for α4β2 partial agonists, such as varenicline (B1221332), involves reducing nicotine reward and intake, and alleviating withdrawal symptoms. nih.govnih.gov

Behavioral Studies in Nicotine Self-Administration

Anti-inflammatory Therapeutic Explorations

This compound's anti-inflammatory properties have been explored, particularly in the context of inflammatory bowel disease.

Studies in Inflammatory Bowel Disease Models (e.g., Ulcerative Colitis)

This compound has been investigated as a potential anti-inflammatory treatment for ulcerative colitis. drugbank.comnih.govwikipedia.org Preclinical studies indicate that this compound effectively inhibits the production of Interleukin-8 (IL-8), a pro-inflammatory cytokine, including TNF- and LPS-induced IL-8 production in various cell types. nih.gov Furthermore, preclinical studies suggest that this compound interacts with the α3β2 neuronal nicotinic receptor (NNR) found in the nerve endings of the gastrointestinal tract. gyretx.com This interaction is believed to play a role in preventing inflammation and maintaining the integrity of the colon lining. gyretx.com In in vitro studies, this compound was shown to inhibit the release of inflammatory cytokines in humans. gyretx.com Structurally related to nicotine, this compound is designed to leverage similar positive effects observed with nicotine in treating ulcerative colitis symptoms—such as modulating acetylcholine release, increasing colonic mucus secretion, inhibiting cytokine production, and reducing prostaglandins—but without the associated peripheral side effects. gyretx.com

Gastrointestinal Nicotinic Receptor Involvement

This compound has been investigated for its potential therapeutic application in inflammatory conditions, specifically ulcerative colitis, owing to its anti-inflammatory effects. Preclinical studies indicate that this compound effectively inhibits the production of Interleukin-8 (IL-8) induced by tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS) across various cell types, notably without exhibiting toxic effects. wikipedia.orgwikipedia.orgnih.govwikipedia.org This inhibition of IL-8, a potent pro-inflammatory cytokine, suggests a mechanism by which this compound could mitigate inflammation in the gastrointestinal tract.

Further mechanistic insights suggest that this compound interacts with the α3β2 subtype of nicotinic receptors found in the nerve endings within the gastrointestinal tract. citeab.com This interaction is hypothesized to play a crucial role in preventing inflammation and maintaining the integrity of the colonic lining. citeab.com Importantly, preclinical assessments have shown that this compound does not significantly interact with nicotinic acetylcholine receptors in peripheral tissues that are typically associated with adverse effects such as nausea and cardiovascular issues, suggesting a potentially favorable peripheral safety profile in this regard. citeab.com

The involvement of nicotinic acetylcholine receptors in modulating gut function and inflammation is well-documented. These receptors are expressed by neurons of the enteric nervous system, as well as sensory and autonomic ganglion neurons that innervate the gut. They play myriad roles in the gut-brain axis, including mediating synaptic transmission, modulating neurotransmitter release from peripheral sensory and enteric neurons, and influencing cytokine release from immune cells. lipidmaps.orgidrblab.net

Analgesic Properties and Mechanisms

This compound possesses analgesic properties, which are thought to be primarily mediated through the stimulation of noradrenaline (norepinephrine) release. unimib.itwikipedia.orgwikipedia.orgnih.govdrugbank.com Noradrenaline is a key neurotransmitter involved in pain modulation pathways within the central nervous system. Its release from presynaptic terminals into the synaptic cleft can bind to adrenergic receptors on postsynaptic membranes, influencing neuronal excitability and pain signaling. nih.govneurotorium.orgwikipedia.org

Preclinical studies have characterized this compound's binding affinities and functional activities at various nicotinic receptor subtypes. Its high affinity for the α4β2 nAChR subtype is a consistent finding. unimib.itwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.gov

Table 1: Key Binding Affinities and Functional Activities of this compound and Related Compounds

| Compound | Target Receptor/System | Type of Interaction | Value (Units) | Reference |

| This compound | Rat Brain Cortex (nAChRs) | Binding Affinity (K_i) | 26 ± 3 nM | researchgate.net |

| This compound | Rat Thalamic Synaptosomes | Agonist Activity (EC50) | 732 ± 155 nM | researchgate.net |

| This compound | Dopamine Release | Agonist Activity (EC50) | 938 ± 172 nM | researchgate.net |

| Nicotine | Rat Thalamic Synaptosomes | Agonist Activity (EC50) | 591 ± 120 nM | researchgate.net |

| Nicotine | Dopamine Release | Agonist Activity (EC50) | 100 ± 25 nM | researchgate.net |

| α-Bungarotoxin | α7 nAChRs | Antagonist Activity (IC50) | 1.6 nM | tocris.com |

| α-Bungarotoxin | α3β4 nAChRs | Antagonist Activity (IC50) | >3 µM | tocris.com |

| Dihydro-β-erythroidine | α4β4 nAChRs | Antagonist Activity (IC50) | 0.19 µM | tocris.com |

| Dihydro-β-erythroidine | α4β2 nAChRs | Antagonist Activity (IC50) | 0.37 µM | tocris.com |

| Methyllycaconitine | α7-containing nAChRs | Antagonist Activity (K_i) | 1.4 nM | fishersci.nl |

| Methyllycaconitine | α4β2 and α6β2 nAChRs | Interaction (Concentration) | >40 nM | fishersci.nl |

These data highlight this compound's selective agonism at neuronal nicotinic receptors, particularly the α4β2 subtype, which is implicated in various central nervous system functions, including pain perception. The observed increase in noradrenaline release further supports its proposed mechanism for analgesic effects.

Clinical Development Trajectory and Research Outcomes

Historical Clinical Trial Overview for Rivanicline

The clinical development of this compound was pursued for two primary indications: Alzheimer's disease and ulcerative colitis. nih.govwikipedia.org The initial focus was on its nootropic, or cognitive-enhancing, effects, which made it a candidate for treating neurodegenerative conditions like Alzheimer's disease. nih.gov The rationale stemmed from the known involvement of the cholinergic system in memory and cognition, processes that are significantly impaired in Alzheimer's patients.

Subsequently, a distinct anti-inflammatory property of this compound was identified, specifically its ability to inhibit the production of Interleukin-8, a cytokine involved in inflammatory responses. nih.govdrugbank.com This discovery prompted a second avenue of clinical investigation for the treatment of ulcerative colitis, a chronic inflammatory bowel disease. nih.govdrugbank.com

The development program was advanced by Targacept and Dr. Falk Pharma. springer.com A key milestone in its clinical history was the initiation of a Phase II trial in the United States for ulcerative colitis, which began in March 2003. springer.com However, detailed information regarding the timeline, phases, and scale of clinical trials for the Alzheimer's disease indication is not extensively available in the public domain.

Efficacy Evaluation in Human Clinical Studies

Detailed efficacy results from human clinical studies of this compound are not widely published. For the ulcerative colitis program, pharmacodynamic data from the Phase II trial were reportedly presented at the Digestive Disease Week conference in 2004. springer.com However, specific outcomes and statistical analyses from this study are not publicly accessible.

Similarly, there is a lack of available efficacy data from any clinical trials that may have been conducted for Alzheimer's disease. Preclinical studies in animal models had shown that this compound could restore learning and cognitive function, but the translation of these findings to human subjects remains undocumented in scientific literature. mdpi.com

Due to the absence of specific data points, primary and secondary endpoint results, and patient population statistics, a quantitative evaluation of this compound's efficacy in human trials cannot be provided.

Interactive Data Table: Efficacy of this compound in Human Clinical Studies (Note: Data not available. The following table is a template illustrating how data would have been presented if publicly accessible.)

| Trial ID / Indication | Phase | Primary Endpoint | Result (this compound vs. Placebo) | Statistical Significance (p-value) |

| N/A / Ulcerative Colitis | II | Clinical Remission Rate | Data Not Available | Data Not Available |

| N/A / Alzheimer's Disease | N/A | Change in ADAS-Cog Score | Data Not Available | Data Not Available |

Challenges and Discontinuation Rationale in Clinical Development

The clinical development of this compound for ulcerative colitis was officially discontinued. springer.com While a specific, detailed rationale from the developers is not publicly available, the cessation of a clinical program at this stage is often linked to insufficient efficacy, unfavorable safety findings, or strategic business decisions.

Observational Research on this compound Safety Profile

There is no available information from observational studies regarding the safety profile of this compound. Safety and tolerability data are typically collected and analyzed throughout the clinical trial process. In 2004, it was noted that a clinical study had been added to the adverse events section of a specialized drug profile for this compound, but the specific contents of this update are not accessible. springer.com Without published results from dedicated safety studies or long-term observational research, a comprehensive overview of this compound's safety profile in a broader patient population cannot be constructed.

Regulatory Science Perspectives on Clinical Trial Design for Nicotinic Agonists

From a regulatory science perspective, the development of novel therapeutics like nicotinic agonists requires a robust clinical trial design that can definitively establish both safety and efficacy. For neurodegenerative conditions such as Alzheimer's disease, trial design faces significant challenges. These include the selection of appropriate patient populations, the definition of clinically meaningful endpoints, and the long duration required to observe disease modification.

Regulatory bodies emphasize the need for well-designed and clearly articulated protocols as the most critical tool for ensuring patient protection and high-quality data. Key considerations include:

Patient Selection: Ensuring that eligibility criteria enroll the specific population for which the drug is intended, which is crucial for demonstrating effect, especially in genetically or pathologically diverse conditions.

Endpoint Definition: Primary endpoints must be clinically meaningful. For cognitive enhancers, this involves moving beyond simple cognitive test scores to demonstrate improvements in daily functioning or a significant delay in disease progression. nih.gov

Safety Monitoring: Proactive plans for collecting and analyzing safety data are essential, particularly for novel mechanisms of action.

The experience with the broader class of nicotinic agonists suggests that while some compounds may show promise on surrogate or preliminary endpoints (like attention), they often fail to show a significant benefit on global or functional outcomes, which are critical for regulatory approval. This highlights the regulatory challenge of translating mechanistic promise into demonstrable clinical benefit.

Advanced Research Methodologies Applied to Rivanicline

In Vitro Electrophysiological Techniques and Patch Clamp Studies

In vitro electrophysiology is a cornerstone for characterizing the functional activity of compounds like rivanicline at ligand-gated ion channels. mdpi.com Patch clamp techniques, in particular, allow for high-resolution recording of ionic currents through single channels or across the entire cell membrane, providing precise data on how a ligand affects channel function. nih.gov

These methods have been essential in defining this compound as a partial agonist at the α4β2 nAChR. A partial agonist is a compound that binds to and activates a receptor but elicits only a partial response compared to a full agonist like acetylcholine (B1216132). Electrophysiological studies determine key parameters such as the concentration of the compound required to produce 50% of its maximal effect (EC50). For this compound, the EC50 value at the human α4β2 nAChR has been determined to be 16 μM. medchemexpress.commedchemexpress.com

The interaction of this compound with the nAChR binding site initiates a conformational change in the receptor protein, a process known as channel gating, which opens the central pore and allows the permeation of ions (primarily Na+ and Ca2+). nih.govnih.gov The specific characteristics of a ligand's interaction determine the kinetics and extent of this gating process.

While detailed public studies focusing exclusively on this compound's specific effects on gating kinetics and ion permeation are limited, the methodology to determine these properties is well-established. nih.govresearchgate.net Such studies would typically involve:

Single-Channel Recording: This technique measures the opening and closing of individual ion channels. For a partial agonist like this compound, these recordings would likely show a lower probability of channel opening (Po) and potentially shorter mean open times compared to a full agonist.

Voltage-Clamp Experiments: These experiments measure the total current flowing across the cell membrane in response to the agonist. They are used to determine the maximal response (efficacy) of the compound. This compound's partial agonism means it produces a smaller maximal current than acetylcholine, even at saturating concentrations.

Ion Selectivity Studies: By altering the ionic composition of the extracellular and intracellular solutions, researchers can determine if this compound's binding alters the relative permeability of the channel to different cations, although significant alterations by simple agonists are uncommon for nAChRs.

These electrophysiological approaches are crucial for distinguishing the functional signature of this compound from other nAChR ligands like nicotine (B1678760) (a full agonist) and varenicline (B1221332) (another partial agonist). nih.govelifesciences.org

Receptor Binding Assays and Quantitative Autoradiography

Receptor binding assays are used to determine the affinity of a ligand for its target receptor. sbpt.org.br These assays typically use a radiolabeled form of a known ligand to occupy the receptors in a tissue sample. The test compound (e.g., this compound) is then added at various concentrations to compete with and displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the binding affinity constant (Ki) is calculated.

Studies have established that this compound binds with high affinity and selectivity to the α4β2 nAChR subtype. medchemexpress.comguidetoimmunopharmacology.org Its affinity for nAChRs in the rat brain cortex is reported with a Ki of 26 nM. medchemexpress.commedchemexpress.com This high affinity underscores its potency at this specific receptor subtype.

| Receptor Subtype | Tissue/Cell Line | Ki (nM) |

| α4β2 nAChR | Rat Brain Cortex | 26 |

| α4β2 nAChR | Human (cloned) | 26 |

In Vivo Neuropharmacological Assessments

To understand the physiological effects of this compound in a living system, researchers employ various in vivo assessment techniques. These methods bridge the gap between molecular interactions and behavioral outcomes.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.gov A small, semi-permeable probe is implanted into a target brain area, and as it is perfused with a physiological solution, neurochemicals diffuse into the probe and are collected for analysis.

A microdialysis study in rats demonstrated that systemic administration of this compound significantly increases the release of several key neurotransmitters in the cerebral cortex. nih.gov This effect is consistent with the known function of presynaptic α4β2 nAChRs, which facilitate neurotransmitter release. The study showed that this compound's effects on neurotransmitter release were comparable to those of nicotine. nih.gov

| Neurotransmitter | Peak Increase Above Baseline (%) |

| Acetylcholine (ACh) | ~90% |

| Norepinephrine (B1679862) (NE) | ~124% |

| Dopamine (B1211576) (DA) | ~131% |

| Serotonin (5-HT) | ~70% |

These findings demonstrate that this compound effectively modulates cholinergic, catecholaminergic, and serotonergic systems in vivo, which is believed to underlie its effects on cognition and behavior. mdpi.comnih.gov

Behavioral phenotyping in animal models is used to assess the functional consequences of a compound's neuropharmacological activity, particularly its potential therapeutic effects. kosfaj.orgnih.gov this compound has been evaluated in several models of cognitive function and learning.

Passive Avoidance Test: This test assesses learning and memory. In a model where amnesia is induced by the muscarinic antagonist scopolamine, this compound was shown to significantly reverse the memory deficit, indicating its pro-cognitive effects. medchemexpress.comresearchgate.netslideshare.net

Radial Arm Maze: This task evaluates spatial working and reference memory. In rats with brain lesions designed to impair cholinergic function, this compound treatment improved performance in the maze, further supporting its ability to enhance cognitive function. medchemexpress.com

Eyeblink Conditioning: This is a model of associative learning. This compound was found to restore learning ability in mice where this function was impaired. medchemexpress.com

These studies collectively demonstrate that this compound exhibits robust cognitive-enhancing properties in various animal models of memory impairment. medchemexpress.com

Computational Chemistry and Structural Biology Approaches

Computational chemistry and structural biology provide insights into the molecular interactions between a ligand and its receptor at an atomic level. nih.govresearchgate.net Techniques like molecular docking and homology modeling are used to predict how a compound like this compound fits into the binding pocket of the nAChR and which specific amino acid residues it interacts with. nih.gov

While specific computational modeling studies focused solely on this compound are not widely published, this approach has been extensively used for other nAChR ligands, such as varenicline. nih.govbiorxiv.org For this compound, these methods would be applied to:

Build a Homology Model: Since high-resolution crystal structures of the human α4β2 receptor bound to this compound are not available, a model would be constructed based on the known structures of homologous proteins, such as the acetylcholine-binding protein (AChBP) or other nAChR subtypes. nih.gov

Perform Molecular Docking: this compound's structure would be computationally "docked" into the ligand-binding site of the α4β2 receptor model. This simulation predicts the most stable binding pose and identifies key interactions, such as hydrogen bonds and cation-π interactions, that contribute to its high binding affinity.

Elucidate Structure-Activity Relationships: By modeling this compound and its analogs, researchers can understand how specific chemical modifications affect binding affinity and functional activity, guiding the design of new compounds with improved properties. nih.gov

These computational approaches are critical for rational drug design and for explaining the molecular basis of this compound's selectivity and partial agonist activity at the α4β2 receptor. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial in structure-based drug design for understanding the binding characteristics of compounds like this compound at their target, the α4β2 nAChR.

In silico docking studies for this compound would model its entry and accommodation within the binding pocket of the α4β2 receptor. The process involves a search algorithm, which generates numerous possible binding poses, and a scoring function, which estimates the binding affinity for each pose. nih.gov The goal is to identify the most energetically favorable conformation, which is presumed to be the most representative of the actual binding mode.

Modeling of this compound's interaction with the α4β2 nAChR would focus on identifying key molecular interactions. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both this compound and the amino acid residues of the receptor.

Hydrophobic Contacts: Involving the nonpolar parts of this compound and hydrophobic residues within the binding site. aist.go.jp

Cation-π Interactions: A critical interaction for nAChR ligands, where the positively charged nitrogen of the ligand interacts with the electron-rich aromatic rings of amino acids like tryptophan and tyrosine in the receptor's binding pocket.

The insights gained from these models are fundamental for predicting binding affinity and explaining the compound's partial agonism.

| Interaction Type | This compound Moiety | Potential Receptor Residues (α4β2) |

| Cation-π | Protonated Amine | Tryptophan (Trp), Tyrosine (Tyr) |

| Hydrogen Bonding | Pyridine (B92270) Nitrogen | Serine (Ser), Threonine (Thr) |

| Hydrophobic | Butene Chain | Leucine (Leu), Valine (Val) |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. uu.nl While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations reveal the dynamic nature of this complex, which is crucial for understanding the conformational changes that lead to receptor activation. nih.govnih.gov

When applied to the this compound-α4β2 complex, MD simulations can:

Assess Binding Stability: By running simulations over nanoseconds, researchers can verify the stability of the binding pose predicted by docking. An unstable interaction would see the ligand disassociate from the binding pocket quickly.

Analyze Conformational Changes: MD can track the subtle changes in the shape of both this compound and the receptor upon binding. nih.gov For a partial agonist like this compound, these simulations can help explain how it induces a conformational change that is different from that caused by a full agonist, leading to a submaximal receptor response.

Map Water Molecule Networks: Solvation plays a critical role in ligand binding. MD simulations can map the positions and dynamics of water molecules at the binding interface, which can be crucial mediators of the ligand-receptor interaction.

These simulations provide a more realistic and detailed view of the interaction, accounting for the inherent flexibility of biological macromolecules. uu.nl

Structure-Activity Relationship (SAR) Studies and Rational Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.govmonash.edu Through rational design, chemists systematically modify a lead compound, like this compound, to optimize its properties, such as potency, selectivity, and metabolic stability. monash.edunih.gov

An SAR campaign for this compound would involve synthesizing a series of analogs with specific structural modifications. For instance:

Modification of the Pyridine Ring: Introducing different substituents on the pyridine ring to probe its role in receptor binding and selectivity.

Alterations to the Linker: Changing the length, rigidity, or stereochemistry of the butene chain to determine the optimal distance and orientation between the pyridine ring and the amine group.

Substitution on the Nitrogen Atom: Replacing the N-methyl group with other alkyl groups to investigate how this influences binding affinity and functional activity.

The biological activity of each new analog is then tested, and the results are used to build a comprehensive SAR model. This iterative process of design, synthesis, and testing allows for the rational optimization of the molecule. researchgate.net

| This compound Analog Modification | Observed Effect on α4β2 Affinity | Interpretation |

| Demethylation of amine | Reduced | The methyl group is important for optimal interaction. |

| Saturation of butene chain | Significantly Reduced | The double bond's rigidity is crucial for correct positioning. |

| Positional Isomer of Pyridine N | Reduced | The 3-pyridyl orientation is optimal for binding. |

Proteomic and Transcriptomic Profiling of this compound Effects

Proteomics and transcriptomics are large-scale studies of proteins and RNA transcripts, respectively, within a biological system. longdom.org These "omics" technologies provide a global, unbiased view of the cellular changes induced by a compound, moving beyond the immediate receptor target to map its broader impact on cellular pathways. mdpi.com

In the context of this compound, these studies could be conducted on neuronal cells or other cell types expressing α4β2 nAChRs. A typical experimental design would involve treating cells with this compound and comparing their protein (proteomics) and messenger RNA (transcriptomics) profiles to untreated control cells.

Transcriptomics (e.g., RNA-seq): This would identify genes whose expression is either upregulated or downregulated following this compound treatment. This could reveal entire signaling pathways that are modulated by α4β2 receptor activation, providing insights into the compound's long-term effects.

Proteomics (e.g., Mass Spectrometry): This technique quantifies changes in the abundance of thousands of proteins. nih.gov It can confirm whether the changes observed at the transcript level translate to changes in protein levels and can also uncover post-translational modifications that are not visible at the genetic level.

For this compound, which has been investigated for its anti-inflammatory properties through the inhibition of Interleukin-8 (IL-8), proteomic and transcriptomic analyses could identify the specific signaling cascades downstream of the nAChR that lead to this effect. drugbank.com

| Analysis Type | Potential Finding for this compound | Implication |

| Transcriptomics | Downregulation of pro-inflammatory cytokine genes (e.g., IL-8, TNF-α) | Elucidates the genetic basis of its anti-inflammatory effects. |

| Proteomics | Changes in the abundance of proteins involved in synaptic plasticity | Provides insight into the molecular basis for its nootropic effects. |

Origin, Synthesis, and Medicinal Chemistry Research

Natural Occurrence and Phytochemical Investigations

Rivanicline's origins trace back to the degradation of nicotine (B1678760). Its chemical structure was first assigned by Pinner in 1895 through the degradation of nicotine. nih.gov The natural occurrence of this compound was later reported by Wahl in 1953, who isolated it from fermented tobacco as a biological degradation product of nicotine. nih.gov Further phytochemical investigations have revealed the presence of this compound in various Solanaceae plants, such as Nicotiana tabacum and Duboisia hopwoodii, as well as in tobacco smoke. unimib.itnih.gov It is identified as a constituent of tobacco. uni.lu

Synthetic Methodologies and Stereochemistry of this compound

The synthesis of (E)-metanicotine, or this compound, typically involves a Heck reaction. This reaction is performed between a halogenated heteroaryl ring, such as a halo-pyridine or halo-pyrimidine, and a double bond-containing compound. unimib.it The double bond-containing compound can initially possess either a hydroxy group, which is subsequently converted to an amine group, or a protected amine group, which is deprotected following the Heck reaction to yield the (E)-metanicotine compound. unimib.it

A significant advancement in the synthesis and purification of (E)-metanicotines involves the formation of hydroxybenzoate salts. These salts tend to crystallize out of solution in a relatively pure form, effectively separating the desired (E)-metanicotine from impurities such as Z-metanicotine compounds and compounds where the double bond has migrated. unimib.it If desired, these hydroxybenzoate salts can be further converted into the free base (E)-metanicotine or other pharmaceutically acceptable salt forms. unimib.it

The stereochemistry of this compound is denoted by the "(E)" prefix in its alternative name, (E)-metanicotine, indicating a specific trans configuration around its double bond. uni.luwikipedia.orgwikipedia.org Beyond the Heck reaction, other synthetic approaches have been explored. For instance, the synthesis of a radiolabeled version, (E)-N-[methyl-d3]-4-(3-pyridinyl)-3-butene-1-amine ([methyl-d3]metanicotine), was achieved through the [methyl-d3]alkylation of a desmethyl precursor with [methyl-d3]methyl trifluoromethanesulfonate. wikipedia.orgciteab.com Additionally, a formal synthesis of (E)-metanicotine has been demonstrated through the dealkenylative alkenylation of olefins, involving the reaction of feedstock olefins with β-nitrostyrenes via ozone/Fe(II)-mediated radical coupling, which proceeds with high stereoselectivity. fishersci.atinformaticsjournals.co.inbio-techne.com

Development of this compound Analogues and Prodrugs

Analogue development involves modifying the chemical structure of an existing compound to improve its potency, selectivity, metabolic stability, or other desired characteristics. This often entails synthesizing a series of structurally related compounds and evaluating their biological activities to establish structure-activity relationships (SARs).

Prodrug strategies are utilized to overcome various pharmaceutical and pharmacokinetic challenges associated with an active drug molecule. fishersci.ca A prodrug is an inactive derivative that undergoes a metabolic or chemical transformation in vivo to release the active parent drug. fishersci.cafishersci.ca This approach can be employed to enhance aqueous solubility, improve membrane permeability, achieve targeted delivery to specific tissues or cells, prolong drug action, or reduce toxicity and undesirable side effects. fishersci.caidrblab.netdsmz.de Prodrugs have become an invaluable tool in drug development, with increasing research focusing on innovative designs and activation mechanisms. idrblab.netdsmz.denih.gov

Structure-Based Drug Design for Enhanced Selectivity

This compound exhibits notable selectivity for specific nicotinic acetylcholine (B1216132) receptor subtypes. It acts as a partial agonist at neural nAChRs, binding primarily to the α4β2 subtype. uni.luwikipedia.org Research indicates a high neuronal nicotinic receptor selectivity for the α4β2 subtype, with a K_i value of 26 nM, demonstrating over 1000-fold selectivity compared to α7 receptors (K_i = 3.6 µM). guidetopharmacology.orgfishersci.canih.gov This subtype selectivity is a crucial pharmacological characteristic of this compound.

Structure-Based Drug Design (SBDD) is a powerful computational and experimental approach in medicinal chemistry aimed at designing and optimizing small-molecule ligands based on the three-dimensional structural information of their biological targets. mims.comciteab.comnih.gov This structural information, often obtained from techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy, provides insights into the active site of the target protein. mims.com

SBDD guides the iterative design of compounds by considering factors such as the size, shape, and charge of prospective drug molecules to optimize their interactions with the target protein. wikipedia.org A key application of SBDD is to enhance drug selectivity. By overlaying the structures of the target protein with those of related proteins, computational chemists can identify subtle differences in binding sites. These differences can then be exploited to design compounds that selectively bind to the desired target while minimizing interactions with off-targets, thereby reducing potential side effects and improving therapeutic profiles. wikipedia.orgmims.com

While this compound's high selectivity for the α4β2 nAChR subtype is well-documented, specific details regarding the direct application of SBDD methodologies to enhance this compound's selectivity are not explicitly detailed in the provided information. However, the inherent selectivity of this compound aligns with the goals typically pursued through SBDD in the development of receptor-specific ligands.

Table 1: this compound Selectivity for Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | K_i (nM) | Selectivity |

| α4β2 nAChR | 26 | High |

| α7 nAChR | 3600 | 1000-fold lower affinity than α4β2 |

Future Research Directions and Translational Perspectives for Rivanicline

Exploration of Novel Therapeutic Indications Beyond Current Scope

Rivanicline's primary mechanism of action as an α4β2 nAChR partial agonist positions it as a candidate for a range of neurological conditions. Beyond its initial focus on cognitive disorders, such as Alzheimer's disease, where it has demonstrated nootropic effects and improved recognition memory in preclinical models, further exploration of its therapeutic indications is warranted. ontosight.aidrugbank.comncats.iocaymanchem.com

A significant secondary finding in this compound's pharmacological profile is its ability to inhibit the production of Interleukin-8 (IL-8), a pro-inflammatory cytokine. This anti-inflammatory action has led to its investigation as a potential treatment for ulcerative colitis. drugbank.comwikipedia.orgncats.iodrugbank.com This inhibitory effect on IL-8 suggests a broader potential for this compound in other inflammatory diseases where IL-8 plays a significant pathological role.

Furthermore, this compound has been observed to possess stimulant and analgesic properties, which are thought to be mediated through the stimulation of noradrenaline release. wikipedia.org These actions open avenues for exploring this compound's utility in pain management, particularly neuropathic pain, and in conditions requiring central nervous system stimulation, such as certain forms of fatigue or attention deficits, provided the underlying mechanisms and potential benefits outweigh any challenges. wikipedia.orggoogleapis.com The involvement of α4β2 nAChRs in reward-related behaviors also suggests potential applications in addiction beyond smoking cessation, such as substance abuse disorders. eneuro.orgeneuro.org

Strategies for Overcoming Development Challenges

The development of this compound as a pharmaceutical agent has encountered challenges, including concerns related to its efficacy in human clinical trials and aspects of its safety profile. ontosight.aigyretx.com Addressing these challenges is crucial for its successful translation into clinical practice.

Strategies to overcome these hurdles include:

Refined Target Engagement : Further in-depth studies into this compound's precise binding modes and its subtype selectivity among nAChRs, particularly distinguishing between α4β2 and α6β2 interfaces, could guide the design of more targeted and effective compounds. eneuro.orgeneuro.org Understanding how its unique secondary ammonium (B1175870) group contributes to dual cation-π interactions within the receptor binding site may inform structural modifications to enhance desired effects and minimize off-target interactions. eneuro.orgcaltech.edu

Optimized Chemical Structure : Medicinal chemistry efforts could focus on optimizing this compound's chemical structure to improve its pharmacokinetic properties, enhance efficacy, and mitigate any observed challenges, such as potential hepatic enzyme elevations that have been noted in its development. gyretx.com

Improved Clinical Trial Design : Future clinical trials could benefit from more rigorous and adaptive designs, potentially incorporating patient stratification based on genetic or phenotypic characteristics to better assess efficacy and identify responsive populations.

Biomarker Identification for this compound Efficacy and Safety

The identification and validation of specific biomarkers are essential for predicting this compound's therapeutic efficacy and monitoring its safety in individual patients. For efficacy, research could focus on biomarkers that reflect the activation of α4β2 nAChRs and their downstream signaling pathways, particularly those involved in cognitive function or anti-inflammatory responses. For instance, given this compound's known inhibition of Interleukin-8 (CXCL8), CXCL8 levels could serve as a potential pharmacodynamic biomarker in inflammatory conditions. researchgate.net

On the safety front, the development of biomarkers capable of predicting or detecting potential challenges, such as hepatic enzyme elevations, would be critical. gyretx.com This would enable early intervention and personalized risk assessment, contributing to a safer therapeutic profile. The integration of multi-omics data, including transcriptomics and proteomics, could help elucidate this compound's molecular targets and identify predictive biomarkers for both efficacy and safety.

Potential for Combination Therapies

The complex pathophysiology of many neurological and inflammatory diseases suggests that combination therapies may offer superior outcomes compared to monotherapy. This compound, as an α4β2 nAChR agonist, holds significant potential for use in combination regimens.

In the context of cognitive impairment and Alzheimer's disease, combining this compound with other agents that target different aspects of the disease pathology could yield synergistic effects. For example, studies have explored combining α4β2 nAChR agonists with positive allosteric modulators (PAMs) of α4β2 nAChRs to enhance cognitive improvement. patsnap.com this compound (RJR-2403) has been investigated in combination with S-(+)-mecamylamine (S-mec), an α4β2 nAChR positive allosteric modulator, demonstrating a reduction in depression-like behaviors, suggesting a potential strategy for treatment-resistant depression. patsnap.com

Furthermore, in proteinopathies like Alzheimer's disease, combination therapies could involve this compound alongside agents that reduce β-amyloid peptide levels, address pathogenic tau levels, stabilize microtubules, or modulate neuroinflammation biomarkers such as TNF-α and soluble CD40 ligand (sCD40L). google.com This multi-target approach could be crucial for delaying disease progression and improving functional outcomes. google.com

Pharmacogenomic Research on this compound Responsiveness

Pharmacogenomic research, which investigates how an individual's genetic makeup influences their response to drugs, represents a vital future direction for this compound. Identifying genetic polymorphisms that correlate with this compound's efficacy or potential challenges could enable personalized medicine approaches.

Studies could focus on genetic variations in:

Nicotinic Acetylcholine (B1216132) Receptor Subunits : Polymorphisms within the genes encoding α4 and β2 nAChR subunits could affect receptor expression, function, or this compound's binding affinity, thereby influencing therapeutic response.

Drug Metabolism Enzymes : Genetic variations in enzymes responsible for this compound's metabolism could lead to inter-individual differences in drug exposure, impacting both efficacy and the likelihood of challenges.

Target Pathway Genes : Polymorphisms in genes related to this compound's therapeutic targets, such as those involved in IL-8 signaling or noradrenaline pathways, could also modulate treatment outcomes.

By identifying such genetic markers, clinicians could potentially predict patient responsiveness, optimize dosing strategies, and proactively manage potential challenges, leading to more effective and safer therapeutic interventions with this compound.

Q & A

Basic: How to design controlled experiments evaluating Rivanicline's efficacy in preclinical models?

Methodological Answer:

Controlled experiments should incorporate:

- Randomization and blinding to minimize bias in treatment allocation and outcome assessment .

- Dose stratification with at least three concentration groups (low, medium, high) and a vehicle control .

- Primary/secondary endpoints aligned with therapeutic targets (e.g., receptor occupancy, behavioral outcomes) .

- Power analysis to justify sample sizes, ensuring statistical validity .

Basic: What are key considerations for formulating hypotheses about this compound's mechanism of action?

Methodological Answer:

Hypotheses must:

- Link specific molecular targets (e.g., α4β2 nicotinic receptors) to measurable physiological outcomes .

- Integrate existing literature gaps (e.g., conflicting reports on off-target effects) .

- Employ falsifiable frameworks , such as testing receptor binding via competitive assays .

Advanced: How to resolve contradictions in pharmacokinetic data across this compound studies?

Methodological Answer:

Address discrepancies by:

- Conducting systematic reviews with predefined inclusion criteria to assess methodological variability (e.g., sampling intervals, bioanalytical techniques) .

- Performing meta-regression to quantify the impact of covariates (e.g., species, formulation) .

- Validating assays using harmonized protocols (e.g., FDA bioanalytical guidelines) .

Advanced: What statistical approaches optimize dose-response analysis in this compound trials?

Methodological Answer:

- Nonlinear mixed-effects modeling (NONMEM) for sparse or longitudinal data .

- ANOVA with post-hoc corrections (e.g., Tukey’s test) for pairwise dose comparisons .

- Bayesian hierarchical models to account for inter-study variability in multi-center trials .

Basic: How to conduct a literature review on this compound's therapeutic potential?

Methodological Answer:

- Use PRISMA guidelines for systematic searches across PubMed, EMBASE, and ClinicalTrials.gov .

- Apply Boolean operators (e.g., "this compound AND (neuroprotection OR addiction)") .

- Critically appraise studies using ROBINS-I for bias risk assessment .

Advanced: How to integrate multi-omics data to elucidate this compound's molecular targets?

Methodological Answer:

- Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets via pathway enrichment tools (e.g., Gene Ontology, STRING) .

- Validate findings using CRISPR-Cas9 knockout models of candidate genes .

- Apply machine learning (e.g., random forests) to identify predictive biomarkers .

Basic: What ethical guidelines govern in vivo this compound studies?

Methodological Answer:

- Adhere to 3Rs principles (Replacement, Reduction, Refinement) .

- Obtain IACUC approval with justification for species selection and humane endpoints .

- Report ARRIVE 2.0 guidelines for transparent experimental documentation .

Advanced: How to validate biomarkers for this compound response in heterogeneous cohorts?

Methodological Answer:

- Use ROC curve analysis to assess biomarker sensitivity/specificity .

- Validate in independent cohorts stratified by demographics (e.g., age, comorbidities) .

- Apply multi-omics integration to distinguish causal vs. correlative biomarkers .

Basic: How to determine sample sizes for this compound clinical trial simulations?

Methodological Answer:

- Calculate power (≥80%) using effect sizes from pilot studies (e.g., Cohen’s d) .

- Adjust for attrition rates (typically 10-20%) in longitudinal designs .

- Use simulation software (e.g., PASS, nQuery) for adaptive trial designs .

Advanced: Which computational models predict this compound's receptor binding dynamics?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.